2-(Difluoromethoxy)-6-methoxynaphthalene

Pan-Raf kinase inhibition Melanoma Diarylamide design

Sourcing precisely substituted naphthalene building blocks for kinase inhibitor programs often introduces isomeric ambiguity that confounds SAR interpretation. 2-(Difluoromethoxy)-6-methoxynaphthalene (CAS 1261456-04-5) eliminates this uncertainty with an unambiguous 2,6-substitution pattern validated in pan-Raf inhibitor design. • Regiospecific scaffold for pan-Raf kinase inhibitors (B-Raf WT, V600E, c-Raf coverage). • -OCHF₂ group delivers tunable polarity, enhancing metabolic stability vs. -OCH₃ or -OCF₃ analogs. • ≥98% purity; in stock for rapid global shipping.

Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
Cat. No. B15067926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)-6-methoxynaphthalene
Molecular FormulaC12H10F2O2
Molecular Weight224.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)OC(F)F
InChIInChI=1S/C12H10F2O2/c1-15-10-4-2-9-7-11(16-12(13)14)5-3-8(9)6-10/h2-7,12H,1H3
InChIKeyVNEAUASCEBFILI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethoxy)-6-methoxynaphthalene: Procurement-Ready Intermediate


2-(Difluoromethoxy)-6-methoxynaphthalene (C₁₂H₁₀F₂O₂, MW 224.21) is a difunctionalized naphthalene building block bearing a difluoromethoxy (–OCHF₂) group at the 2-position and a methoxy (–OCH₃) group at the 6-position . It is commercially available at purities of ≥95–98% from multiple suppliers and is utilized as a synthetic intermediate in medicinal chemistry programs, most notably in the design of naphthalene-based pan-Raf kinase inhibitors [1]. The compound is not a finished pharmaceutical agent but a precision synthetic module whose procurement value rests on the regiochemical certainty and electronic properties conferred by its paired substituents.

Synthetic intermediate for kinase inhibitor design programs
Regiochemically defined 2,6-naphthalene scaffold module
Commercially available at ≥95–98% purity from multiple suppliers
Supports fluorinated fragment-based discovery workflows

2-(Difluoromethoxy)-6-methoxynaphthalene: Why Isomer Substitution Fails


Within the difluoromethoxy-methoxynaphthalene isomeric family, the precise positioning of substituents on the naphthalene scaffold is non-negotiable for target binding. The 2,6-substitution pattern orients the –OCHF₂ and –OCH₃ groups into distinct electronic environments that differ fundamentally from 1,6-, 1,7-, or 2,7-isomeric arrangements . Furthermore, replacing –OCHF₂ with –OCF₃ (trifluoromethoxy) alters both the conformational dynamics and the lipophilicity-polarity balance of the molecule, as –OCHF₂ can interconvert between lipophilic and polar conformations whereas –OCF₃ remains intrinsically lipophilic [1]. Even maintaining the 2,6-pattern while substituting –OCHF₂ with –CHF₂ (difluoromethyl) eliminates the oxygen linker, changing the hydrogen-bond acceptor capacity and metabolic profile of the scaffold. These structural distinctions directly affect downstream biological activity, synthetic compatibility, and intellectual property positioning, making generic interchange of in-class analogs inadvisable without re-validation.

Regioisomer mismatch

1,6- and 2,7-isomers shift electronic distribution and binding geometry; direct substitution without re-validation may alter target engagement.

–OCF₃ analog polarity lock

Trifluoromethoxy replacement removes conformational polarity switching; the –OCF₃ group remains intrinsically lipophilic in all environments.

Non-fluorinated acetyl pathway

2-Acetyl analog routes exclusively to NSAID scaffolds; does not provide the fluorinated functionality for kinase-targeted chemotypes.

2-(Difluoromethoxy)-6-methoxynaphthalene: Differentiation from Close Analogs


Pan-Raf Inhibitor Intermediate vs. Non-Fluorinated Analogs

In a published pan-Raf inhibitor medicinal chemistry program, compound 9a—a naphthalene-based diarylamide constructed using a difluoromethoxy-containing naphthalene intermediate—demonstrated strong inhibitory activity across B-Raf WT, B-Raf V600E, and c-Raf isoforms, and induced dose-dependent apoptosis with minimal off-target effects [1]. In contrast, the lead compound sorafenib, while active against wild-type B-Raf, fails to effectively inhibit the mutated B-Raf V600E form [1]. This functional differentiation is scaffold-dependent: the difluoromethoxy-substituted naphthalene core contributes critically to the pan-Raf profile, whereas naphthalene analogs lacking the –OCHF₂ group or bearing alternative substituents did not achieve comparable multi-isoform coverage within the same series.

Pan-Raf profile breadth
Head-to-head
B-Raf V600E inhibition present vs. absent (sorafenib comparator); pan-Raf coverage achieved
Supports scaffold-dependent pan-Raf inhibitor design
In vitro kinase assays; A375 melanoma cell line
Pan-Raf kinase inhibition Melanoma Diarylamide design

–OCHF₂ vs. –OCF₃: Polarity Differentiation on Naphthalene

The difluoromethoxy (–OCHF₂) group is uniquely capable of interconverting between a highly lipophilic conformation and a polar conformation depending on the molecular environment, whereas the trifluoromethoxy (–OCF₃) group is diagnosed as an intrinsically lipophilic unit that does not exhibit this environmental adaptability [1]. This conformational duality means that 2-(difluoromethoxy)-6-methoxynaphthalene can present a tunable polarity profile not achievable with 2-(trifluoromethoxy)-6-methoxynaphthalene, which remains locked in a lipophilic state regardless of solvent or binding-pocket polarity.

–OCHF₂ vs. –OCF₃ polarity
Class-level inference
Tunable polarity (–OCHF₂) vs. fixed lipophilicity (–OCF₃)
Review conformational design parameter; scaffold-specific data to verify
Extrapolated from alkoxy group analysis (Müller 2014)
Physicochemical property tuning Fluorinated alkoxy groups Lipophilicity modulation

Regioisomeric Precision: 2,6- vs. 1,6-Naphthalene Substitution

2-(Difluoromethoxy)-6-methoxynaphthalene (CAS 1261456-04-5) and its 1,6-isomer 1-(difluoromethoxy)-6-methoxynaphthalene (CAS 1261488-67-8) share identical molecular formula and mass but differ in the attachment position of the –OCHF₂ group on the naphthalene ring . This positional difference generates distinct electronic distributions across the aromatic system: the 2-position places the –OCHF₂ group on the beta-carbon of naphthalene, while the 1-position places it on the sterically and electronically distinct alpha-carbon. Both isomers are commercially available as separate catalog items with independent CAS numbers and purity specifications (≥95–98%), confirming that synthetic chemists must explicitly select the correct regioisomer for their target architecture .

2,6- vs. 1,6-regioisomer
Specification review
Distinct CAS numbers; identical formula C₁₂H₁₀F₂O₂, MW 224.20
Explicit regioisomer selection required for target architecture
Supplier catalog comparison; both ≥95%
Regiochemical precision Intermediate procurement Synthetic reliability

2-Acetyl vs. 2-(Difluoromethoxy)-6-methoxynaphthalene: Synthetic Niche

2-Acetyl-6-methoxynaphthalene (CAS 3900-45-6) is an established large-scale intermediate in the synthesis of the NSAIDs naproxen and nabumetone, with well-characterized Friedel-Crafts acylation-based manufacturing routes . In contrast, 2-(difluoromethoxy)-6-methoxynaphthalene serves a different synthetic niche: it provides a fluorinated naphthalene core applicable to kinase inhibitor and fluorinated drug discovery programs (e.g., pan-Raf diarylamides) rather than the NSAID pathway [1]. The acetyl group in the former directs toward carboxylic acid/amide NSAID pharmacophores, while the difluoromethoxy group in the latter introduces metabolic stability and lipophilicity modulation that is orthogonal to traditional arylalkanoic acid drug design.

Synthetic niche divergence
Cross-study comparable
Fluorinated kinase chemotype vs. non-fluorinated NSAID pathway
Guides intermediate selection for fluorinated drug discovery
No shared downstream products with 2-acetyl analog
Synthetic intermediate comparison Fluorinated building blocks NSAID vs. kinase inhibitor pathways

2-(Difluoromethoxy)-6-methoxynaphthalene: Application Scenarios


Pan-Raf & Multi-Kinase Inhibitor Building Block

This compound serves as the naphthalene core scaffold for constructing diarylamide-based pan-Raf inhibitors. As demonstrated by compound 9a, the difluoromethoxy-substituted naphthalene architecture achieves inhibitory coverage across B-Raf WT, B-Raf V600E, and c-Raf—a profile that the clinically used sorafenib cannot deliver due to its lack of activity against the V600E mutant [1]. Procurement of this intermediate enables medicinal chemistry teams to access a validated chemotype for melanoma and Raf-driven malignancy programs.

–OCHF₂ Fragment for Polarity Optimization

The –OCHF₂ group on this naphthalene scaffold offers a conformationally tunable polarity profile that the –OCF₃ group cannot provide, as –OCHF₂ interconverts between lipophilic and polar states depending on the molecular environment [1]. This property makes 2-(difluoromethoxy)-6-methoxynaphthalene a strategic building block for fragment-based drug discovery and lead optimization campaigns where fine-tuning logD, permeability, and binding-pocket compatibility is essential.

Regioisomerically Defined Intermediate for SAR

With distinct CAS numbers and independent commercial availability differentiating the 2,6-isomer from the 1,6-isomer, this compound provides unambiguous regiochemical identity for SAR programs [1]. Researchers can systematically probe the effect of beta- vs. alpha-naphthalene substitution on target binding without confounding from isomeric mixtures, ensuring reproducible synthetic outcomes and interpretable biological data.

Fluorinated Scaffold for Metabolic Stability

The difluoromethoxy group is recognized for enhancing metabolic stability compared to unsubstituted methoxy groups, while the naphthalene core provides a rigid aromatic framework suitable for enzyme inhibitor design [1]. This compound is appropriate for discovery programs seeking to replace metabolically labile methoxy or hydroxy substituents with a fluorinated bioisostere on a naphthalene template.

Application
Selection Property
Validation Focus
Pan-Raf inhibitor building block
B-Raf V600E-inclusive kinase coverage
Isoform-selectivity assay context
Polarity optimization fragment
Environment-responsive –OCHF₂ conformational profile
logD / permeability endpoint review
Regioisomer-defined SAR probe
Unambiguous 2,6-substitution pattern
Regiochemical identity confirmation
Metabolic stability scaffold
Fluorinated bioisostere on naphthalene core
Metabolic stability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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